![molecular formula C14H18OSe B14191554 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one CAS No. 847258-75-7](/img/structure/B14191554.png)
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyclohexanone ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one typically involves the reaction of 4-methylbenzyl chloride with sodium selenide, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ethanol.
Reaction with 4-Methylbenzyl Chloride: Sodium selenide is then reacted with 4-methylbenzyl chloride to form 4-methylphenylmethyl selenide.
Addition to Cyclohexanone: The resulting selenide is added to cyclohexanone under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or selenolate species.
Substitution: The selenide group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or selenolate species.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is used as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anti-inflammatory properties. This compound may be investigated for its ability to modulate oxidative stress and inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Selenium-containing compounds have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular proteins and DNA, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-[(4-Methoxyphenyl)selanyl]-2-phenylimidazo[1,2-a]pyridine: Studied for its neuroprotective effects.
Uniqueness
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanone ring and the 4-methylphenyl group differentiates it from other organoselenium compounds, potentially leading to unique applications in various fields.
Properties
CAS No. |
847258-75-7 |
|---|---|
Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylselanyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18OSe/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h5-8,14H,2-4,9-10H2,1H3 |
InChI Key |
YKBDNRBUOHSPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


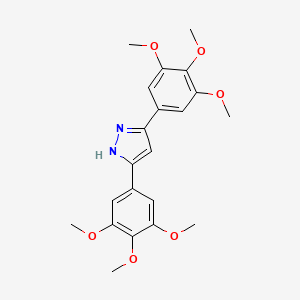
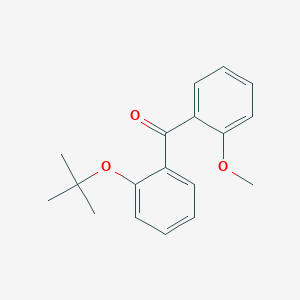
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)
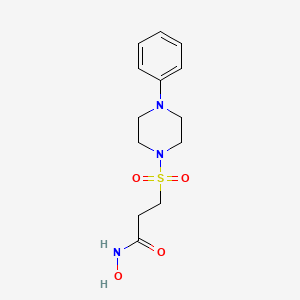
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)
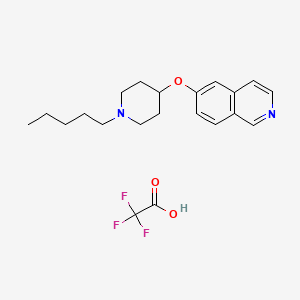
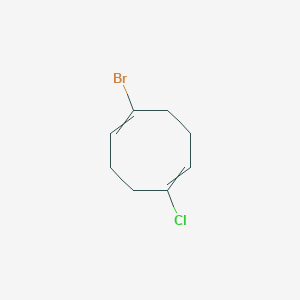
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
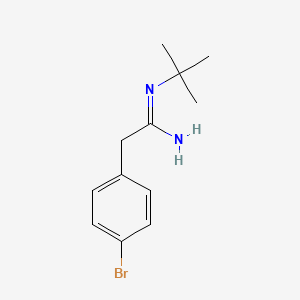
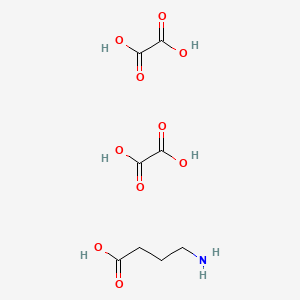
![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)
